Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-

Description

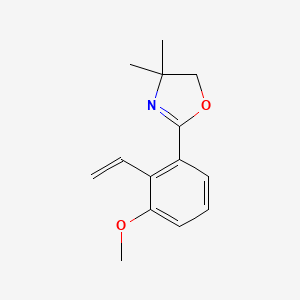

The compound Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is a substituted dihydrooxazole derivative characterized by:

- A 2-ethenyl-3-methoxyphenyl group at position 2 of the oxazole ring.

- Two methyl groups at positions 4 and 4 of the partially saturated oxazole ring (4,5-dihydro structure).

For example, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole () shares a methoxyphenyl substituent and is synthesized via reaction of 2-methoxy benzyl chloride with 2-amino-2-methyl-1-propanol, yielding 86.5% after recrystallization . The target compound’s ethenyl group likely introduces additional reactivity for polymerization or conjugation, distinguishing it from simpler analogs.

Properties

CAS No. |

143123-58-4 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-(2-ethenyl-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C14H17NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-14(2,3)9-17-13/h5-8H,1,9H2,2-4H3 |

InChI Key |

WXYFNWVUDKQOSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=C(C(=CC=C2)OC)C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3-methoxybenzaldehyde with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

Substitution: The ethenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.

Scientific Research Applications

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

Key Observations :

- Electron-Donating vs. In contrast, nitro () and bromo () groups are electron-withdrawing, altering reaction pathways .

- Ethenyl vs.

Crystallographic and Conformational Analysis

- Dihedral Angles : In 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, the dihedral angle between the oxazole and aromatic rings is 8.6° , indicating near coplanarity stabilized by weak C–H···O interactions .

- Steric Effects : The o-tolyl group in introduces steric hindrance, likely increasing torsional strain compared to the target compound’s ethenyl group.

- Envelope Conformation : The oxazole ring adopts an envelope conformation in methoxyphenyl analogs, a feature likely shared by the target compound .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions, such as the reaction of substituted benzaldehydes with amino alcohols under acidic catalysis. For example, refluxing 2-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in dichloromethane, followed by solvent removal and recrystallization (86.5% yield) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dichloromethane), and reaction time to improve enantiomeric purity.

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this oxazole derivative?

- Methodology :

- X-ray crystallography : Resolves bond lengths (e.g., N3–O2: 2.7428 Å) and dihedral angles (e.g., 8.6° between oxazole and aromatic rings) to confirm conformation .

- NMR spectroscopy : Assigns signals for methoxy (δ ~3.8 ppm) and ethenyl (δ ~5.2–6.5 ppm) groups.

- Mass spectrometry : Validates molecular weight (C₁₂H₁₅NO₂, m/z ≈ 205.11) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Use gloves, goggles, and lab coats due to limited toxicity data .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow ECHA guidelines for organic waste .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for enantiomerically pure forms of this oxazole?

- Methodology : Use chiral auxiliaries or enantioselective catalysts. For example, (S)-(+)-2-phenylglycinol has been employed to synthesize (S)-dihydrooxazole derivatives via asymmetric induction . Monitor optical rotation or chiral HPLC to confirm enantiomeric excess.

Q. How do crystallographic data resolve contradictions in proposed molecular conformations (e.g., planar vs. non-planar aromatic-oxazole systems)?

- Methodology : Compare experimental XRD data (e.g., dihedral angles ) with computational models (DFT calculations). Discrepancies in aromatic ring coplanarity (e.g., 8.6° vs. 9.68° in analogous structures ) may arise from steric hindrance from the 4,4-dimethyl group. Validate using Hirshfeld surface analysis .

Q. What pharmacological screening strategies are appropriate to evaluate the bioactivity of this compound?

- Methodology :

- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or enzyme inhibition (e.g., COX-2).

- Structure-activity relationship (SAR) : Compare with analogs like 2-(3-methoxyphenyl)-4,4-dimethyl derivatives to identify key pharmacophores .

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and interactions of this oxazole in complex systems?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking : Simulate binding to targets (e.g., imidazole receptors ) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. What comparative methodologies are effective for analyzing this compound’s physicochemical properties against structurally similar oxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.